Home > Products > Screening Compounds P3146 > MK-499 hydrochloride, (+)-
MK-499 hydrochloride, (+)- - 156619-48-6

MK-499 hydrochloride, (+)-

Catalog Number: EVT-10905521
CAS Number: 156619-48-6
Molecular Formula: C25H30ClN3O4S
Molecular Weight: 504.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MK-499 hydrochloride, (+)- is a synthetic compound primarily recognized for its role as a potassium channel blocker, specifically targeting the human ether-à-go-go-related gene potassium channels (hERG). This compound is of significant interest in pharmacology due to its potential applications in treating cardiac arrhythmias. The compound has been studied extensively for its effects on cardiac repolarization and its implications in drug development related to cardiovascular diseases.

Source and Classification

MK-499 hydrochloride, (+)- is classified as a small molecule drug. It is a derivative of naphthalene and is known for its ability to modulate ion channel activity. The compound was developed by Merck Sharp & Dohme Corp., and it has been utilized in various pharmacological studies to assess its efficacy and safety profile in the context of cardiovascular health.

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-499 hydrochloride, (+)- involves several key steps, starting from appropriate naphthalene derivatives. The synthetic route can be summarized as follows:

  1. Formation of the Cyano Group: A cyano group is introduced onto the naphthalene ring.
  2. Cyclization: This step leads to the formation of a benzopyran structure.
  3. Introduction of the Piperidine Ring: A piperidine ring is incorporated into the structure.
  4. Methanesulfonamide Formation: This final step results in the formation of the methanesulfonamide functional group.

Industrial production methods optimize these steps for large-scale synthesis, employing high-yielding reagents, optimized reaction conditions (temperature, pressure, solvent systems), and purification techniques such as crystallization and chromatography to ensure product purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of MK-499 hydrochloride, (+)- is C25H30ClN3O4SC_{25}H_{30}ClN_{3}O_{4}S. The compound features a complex structure characterized by multiple functional groups, including a methanesulfonamide moiety and a piperidine ring.

  • InChI Key: XEISGCQFKBFQOQ-BLDCTAJRSA-N
  • CAS Registry Number: 156619-48-6

The structural representation includes stereochemistry that is critical for its biological activity, particularly concerning its interaction with potassium channels .

Chemical Reactions Analysis

Reactions and Technical Details

MK-499 hydrochloride, (+)- can participate in various chemical reactions:

  • Oxidation: Under specific conditions, oxidation reactions can yield hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify functional groups, particularly the cyano group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions may occur at the methanesulfonamide group, often involving nucleophiles like amines or thiols under varying conditions (acidic or basic) .

These reactions highlight the versatility of MK-499 hydrochloride in synthetic organic chemistry.

Mechanism of Action

MK-499 hydrochloride, (+)- exerts its pharmacological effects primarily by blocking hERG potassium channels. This action leads to:

  • Delayed Cardiac Repolarization: By inhibiting potassium ion flow through these channels, MK-499 prolongs the QT interval on an electrocardiogram.
  • Reduction of Arrhythmias: The blockage helps mitigate risks associated with cardiac arrhythmias by stabilizing heart rhythms.

The binding mechanism involves interaction with the inner vestibule of the hERG channel, with a preference for the inactivated state of the channel .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK-499 hydrochloride, (+)- exhibits distinct physical and chemical properties that are crucial for its application:

  • Molecular Weight: Approximately 500 g/mol
  • Solubility: The compound's solubility characteristics are essential for its bioavailability and effectiveness in therapeutic applications.
Applications

Scientific Uses

MK-499 hydrochloride, (+)- has been extensively researched for various applications:

  • Cardiovascular Research: It serves as a reference compound in studies involving hERG channel blockers.
  • Pharmacology: Investigated for potential use as an antiarrhythmic agent to treat conditions like atrial fibrillation.
  • Drug Development: Utilized in developing new pharmaceuticals targeting potassium channels to improve cardiac health outcomes .

The ongoing research into MK-499 highlights its significance in both academic studies and clinical applications within cardiovascular medicine.

Introduction to MK-499 Hydrochloride in Cardiac Electropharmacology

Historical Context of Class III Antiarrhythmic Agents

The development of Class III antiarrhythmic agents represents a pivotal advancement in cardiac electropharmacology, originating from the quest to prolong cardiac action potential duration (APD) without altering conduction velocity. These agents selectively target repolarization currents, particularly the rapid delayed rectifier potassium current (IKr), to suppress re-entrant arrhythmias. The discovery of d-sotalol in the 1960s established the foundational pharmacology of pure potassium channel blockade, but its association with torsades de pointes arrhythmias underscored the need for more specific agents [3]. This led to the systematic development of methanesulfonanilide derivatives in the 1980s–1990s, including E-4031 and MK-499 (L-706000), which exhibited superior potency and specificity for IKr [6]. MK-499 emerged as a critical pharmacological tool during the molecular characterization of the human ether-à-go-go-related gene (hERG) channel, the alpha subunit responsible for IKr [6]. Its role accelerated the understanding of how loss-of-function hERG mutations cause Long QT Syndrome (LQTS) and how drug block precipitates acquired LQTS [3] [6].

Table 1: Evolution of Key Class III Antiarrhythmic Agents

CompoundDecade IntroducedPrimary TargetImpact on Cardiac Research
d-Sotalol1960sIKr (non-specific)First pure Class III agent; linked to proarrhythmia
E-40311980sIKr (selective)Enabled isolation of IKr from IKs currents
MK-4991990sIKr (hERG-specific)Gold standard for hERG channel block studies
Dofetilide1990sIKr (selective)Clinical validation of IKr blockade

Structural Classification as a Methanesulfonanilide Derivative

MK-499 hydrochloride, chemically designated as (+)-N-[1’--(6-cyano-1,2,3,4-tetrahydro-2-naphthalenyl)-3,4-dihydro-4’-hydroxyspiro[2H-1-benzopyran-2,4’-piperidin]-6-yl]methanesulfonamide hydrochloride, belongs to the methanesulfonanilide class characterized by a sulfonamide group linked to an aromatic ring system. This scaffold confers high-affinity interactions with the hERG channel’s inner cavity via three critical features:

  • Aromatic Center: The tetrahydronaphthalene and benzopyran groups enable π-π stacking with pore helix residues.
  • Methanesulfonamide Group: The -SO₂NH- moiety forms hydrogen bonds with Thr623 and Ser624 of the selectivity filter [5] [6].
  • Tertiary Amine: The piperidine nitrogen contributes to cationic charge distribution at physiological pH, facilitating electrostatic attraction with Tyr652 and Phe656 [1] [6].

Biophysically, MK-499 exhibits picomolar-nanomolar affinity for hERG, with an IC₅₀ of 32–123 nM depending on experimental conditions (e.g., expression system, voltage protocol) [2] [6]. Its potency exceeds early methanesulfonanilides like E-4031 (IC₅₀ ~300 nM) due to optimized hydrophobic interactions with the channel’s S6 helix [6].

Table 2: Structural and Pharmacological Comparison of Methanesulfonanilides

ParameterMK-499E-4031Dofetilide
IC₅₀ (hERG block)32–123 nM~300 nM10–60 nM
Key Aromatic GroupsTetrahydronaphthalene, benzopyranPhenylpiperidineAnilide, methoxybenzofuran
Charge at pH 7.4+1 (tertiary amine)+1 (piperidine)+1 (amine)
Role in Drug DevelopmentReference compound for hERG studiesPrototype IKr blockerClinically approved antiarrhythmic

Role in Delayed Rectifier Potassium Current (IKr) Research

MK-499 revolutionized the mechanistic understanding of IKr/hERG channel biophysics and pharmacology through three key contributions:

1. Validation of hERG as the Molecular Substrate for IKr

Prior to the cloning of hERG, IKr was defined pharmacologically by its sensitivity to methanesulfonanilides. MK-499’s high-affinity block of heterologously expressed hERG channels (IC₅₀ = 123 ± 12 nM at –20 mV) confirmed that hERG encodes the core alpha subunit of native IKr channels [6]. Crucially, MK-499 replicated the characteristic inward rectification and voltage-dependent activation kinetics of IKr in cardiac myocytes, resolving longstanding controversies about the channel’s molecular identity [3] [6].

2. Elucidation of State-Dependent Block Mechanisms

Unlike early Class III agents, MK-499 demonstrated open-channel block with distinctive kinetics:

  • Activation Dependence: Blockade required channel activation via depolarization; no effect occurred at resting potentials without pulsing [6].
  • Low Trapping: Rapid dissociation during deactivation prevented "trapped" drug accumulation in closed channels [5] [6].
  • Non-Use Dependence: Minimal frequency-dependent effects due to fast unblock kinetics [6].This pharmacodynamic profile became a benchmark for distinguishing "clean" IKr blockers from proarrhythmic agents that exhibit inverse frequency-dependence.

3. Mapping the hERG Drug-Binding Pocket

MK-499 enabled seminal structure-function studies identifying critical pore residues for drug binding:

  • Aromatic S6 Residues: Alanine mutagenesis of Tyr652 and Phe656 reduced MK-499 affinity by >17-fold, confirming π-cationic interactions with the drug’s charged amine [1] [6].
  • Selectivity Filter Residues: Thr623 and Ser624 mutations altered IC₅₀ by 5.5–22-fold, implicating hydrogen bonding with the sulfonamide group [1] [5].
  • Pore Helix Role: Ser624 mutation paradoxically enhanced block, suggesting allosteric modulation of the binding cavity [5].

Table 3: Impact of hERG Pore Mutations on MK-499 Block

MutationLocationFold Change in IC₅₀ vs. WTProposed Interaction with MK-499
Y652AS6 helix (aromatic)~20-fold increaseLoss of π-cation stacking with amine
F656AS6 helix (aromatic)~17-fold increaseReduced hydrophobic enclosure
T623ASelectivity filter~5.5-fold increaseImpaired H-bonding with sulfonamide
S624APore helix~1.3-fold decreaseAllosteric widening of the central cavity

These insights established MK-499 as the archetypal ligand for probing hERG structure-activity relationships, influencing safety pharmacology paradigms for non-cardiac drugs [5] [6].

Properties

CAS Number

156619-48-6

Product Name

MK-499 hydrochloride, (+)-

IUPAC Name

N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride

Molecular Formula

C25H30ClN3O4S

Molecular Weight

504.0 g/mol

InChI

InChI=1S/C25H29N3O4S.ClH/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21;/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3;1H/t21-,23-;/m1./s1

InChI Key

XEISGCQFKBFQOQ-BLDCTAJRSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O.Cl

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.